molecular formula C15H23BrOSi B13971574 (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane

(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane

Cat. No.: B13971574
M. Wt: 327.33 g/mol
InChI Key: QNKNOGXQPRRBNE-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a cyclopropyl group bonded to a bromophenyl moiety and a tert-butyl-dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenylcyclopropane with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBaseThis compound\text{4-Bromophenylcyclopropane} + \text{tert-butyl-dimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form cyclopropanone derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

  • Substituted phenylcyclopropane derivatives
  • Cyclopropanone derivatives
  • Reduced phenyl derivatives

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic systems, while the cyclopropyl group can participate in ring-opening reactions under specific conditions. The tert-butyl-dimethylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • (1-Phenylcyclopropoxy)(tert-butyl)dimethylsilane
  • (1-(4-Chlorophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
  • (1-(4-Methylphenyl)cyclopropoxy)(tert-butyl)dimethylsilane

Uniqueness:

  • The presence of the bromine atom in (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane imparts unique reactivity compared to its chloro and methyl analogs.
  • The compound’s ability to undergo specific substitution, oxidation, and reduction reactions distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H23BrOSi

Molecular Weight

327.33 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopropyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H23BrOSi/c1-14(2,3)18(4,5)17-15(10-11-15)12-6-8-13(16)9-7-12/h6-9H,10-11H2,1-5H3

InChI Key

QNKNOGXQPRRBNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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